molecular formula C20H22N2O6 B12443072 Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Cat. No.: B12443072
M. Wt: 386.4 g/mol
InChI Key: FGPUYYRHXNRCTF-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a carbamoyl group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Formation of the naphthalene derivative:

    Carbamoylation: The naphthalene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Esterification: Finally, the propanoate ester is formed through an esterification reaction with methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: This compound shares a similar structure but with a benzoate ester instead of a propanoate ester.

    3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene: Another naphthalene derivative with different substituents.

Uniqueness

Methyl 3-{[5-(4-methoxy-4-oxobutanamido)naphthalen-1-yl]carbamoyl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[[5-[(4-methoxy-4-oxobutanoyl)amino]naphthalen-1-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H22N2O6/c1-27-19(25)11-9-17(23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18(24)10-12-20(26)28-2/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

FGPUYYRHXNRCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CCC(=O)OC

Origin of Product

United States

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